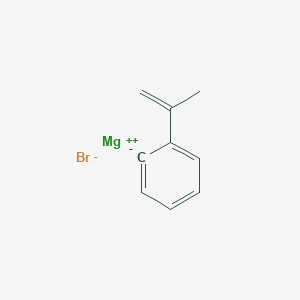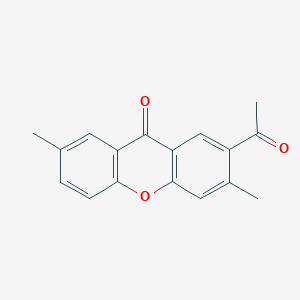![molecular formula C17H12ClNO2S B15169685 3-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methoxy}benzaldehyde CAS No. 646053-16-9](/img/structure/B15169685.png)
3-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methoxy}benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methoxy}benzaldehyde is an organic compound that features a benzaldehyde moiety linked to a thiazole ring, which is further substituted with a chlorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methoxy}benzaldehyde typically involves the condensation of 4-(4-chlorophenyl)-1,3-thiazol-2-ylmethanol with benzaldehyde under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, and the mixture is refluxed in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield.
化学反应分析
Types of Reactions
3-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methoxy}benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Sodium thiolate in dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products Formed
Oxidation: 3-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methoxy}benzoic acid.
Reduction: 3-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methoxy}benzyl alcohol.
Substitution: 3-{[4-(4-Aminophenyl)-1,3-thiazol-2-yl]methoxy}benzaldehyde.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, including polymers and coatings with specific functional properties.
作用机制
The mechanism of action of 3-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methoxy}benzaldehyde is largely dependent on its interaction with biological targets. The thiazole ring and chlorophenyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The compound may also interfere with cellular processes by generating reactive oxygen species or disrupting membrane integrity.
相似化合物的比较
Similar Compounds
4-(4-Chlorophenyl)-1,3-thiazol-2-ylmethanol: A precursor in the synthesis of 3-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methoxy}benzaldehyde.
3-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methoxy}benzaldehyde: A similar compound with a bromine atom instead of chlorine, which may exhibit different reactivity and biological activity.
3-{[4-(4-Methylphenyl)-1,3-thiazol-2-yl]methoxy}benzaldehyde: A methyl-substituted analog that may have different physical and chemical properties.
Uniqueness
This compound is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interaction with biological targets. The combination of the thiazole ring and benzaldehyde moiety also provides a versatile scaffold for further chemical modifications and the development of novel compounds with enhanced properties.
属性
CAS 编号 |
646053-16-9 |
|---|---|
分子式 |
C17H12ClNO2S |
分子量 |
329.8 g/mol |
IUPAC 名称 |
3-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methoxy]benzaldehyde |
InChI |
InChI=1S/C17H12ClNO2S/c18-14-6-4-13(5-7-14)16-11-22-17(19-16)10-21-15-3-1-2-12(8-15)9-20/h1-9,11H,10H2 |
InChI 键 |
KBSNVEFRCDIDQH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)OCC2=NC(=CS2)C3=CC=C(C=C3)Cl)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(4H-1,2,4-Triazol-4-yl)amino]cyclohepta-2,4,6-trien-1-one](/img/structure/B15169614.png)


![N-{2-[(4-Methylphenyl)sulfanyl]phenyl}acetamide](/img/structure/B15169620.png)
![2,2'-{Thiene-2,5-diylbis[(1H-1,2,4-triazole-5,3-diyl)]}dipyridine](/img/structure/B15169636.png)
![5,8-Dithiaspiro[3.4]oct-2-en-1-one](/img/structure/B15169639.png)


![4-[4-(Hydroxymethyl)phenyl]butan-2-one](/img/structure/B15169669.png)
![2-[4-(4-Methoxyphenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B15169677.png)
![Tricyclo[3.3.1.13,7]decan-1-amine, 3,5-diethyl-7-methyl-](/img/structure/B15169680.png)
![N~1~,N'~1~-Bis[(1R)-2-hydroxy-2-methyl-1-(naphthalen-1-yl)propyl]cyclopropane-1,1-dicarboxamide](/img/structure/B15169689.png)
![4-[4-(3-Chlorophenyl)-2-hydrazinyl-1,3-thiazol-5-yl]-2-fluoropyridine](/img/structure/B15169692.png)
